molecular formula C16H13F3INO2 B283332 N-[4-iodo-2-(trifluoromethyl)phenyl]-2-methoxy-3-methylbenzamide

N-[4-iodo-2-(trifluoromethyl)phenyl]-2-methoxy-3-methylbenzamide

Cat. No. B283332
M. Wt: 435.18 g/mol
InChI Key: NPWIXTXEPWSFOR-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-[4-iodo-2-(trifluoromethyl)phenyl]-2-methoxy-3-methylbenzamide, also known as ITM, is a chemical compound that has gained significant attention in the field of scientific research. ITM is a small molecule that has been shown to have potential applications in various fields, including medicinal chemistry, drug discovery, and biological research.

Mechanism of Action

The mechanism of action of N-[4-iodo-2-(trifluoromethyl)phenyl]-2-methoxy-3-methylbenzamide is not fully understood, but it is believed to act as a selective inhibitor of certain enzymes, including histone deacetylases (HDACs) and sirtuins. These enzymes play a critical role in regulating gene expression and cellular processes, and their dysregulation has been implicated in various diseases. By inhibiting these enzymes, N-[4-iodo-2-(trifluoromethyl)phenyl]-2-methoxy-3-methylbenzamide may have therapeutic potential in the treatment of these diseases.
Biochemical and Physiological Effects:
Studies have shown that N-[4-iodo-2-(trifluoromethyl)phenyl]-2-methoxy-3-methylbenzamide has a range of biochemical and physiological effects. In cancer cells, N-[4-iodo-2-(trifluoromethyl)phenyl]-2-methoxy-3-methylbenzamide has been shown to induce cell cycle arrest and apoptosis, which may contribute to its potential as an anticancer agent. N-[4-iodo-2-(trifluoromethyl)phenyl]-2-methoxy-3-methylbenzamide has also been shown to have anti-inflammatory effects, which may be beneficial in the treatment of inflammatory diseases. In addition, N-[4-iodo-2-(trifluoromethyl)phenyl]-2-methoxy-3-methylbenzamide has been shown to have neuroprotective effects, which may have implications for the treatment of neurodegenerative disorders.

Advantages and Limitations for Lab Experiments

One of the main advantages of N-[4-iodo-2-(trifluoromethyl)phenyl]-2-methoxy-3-methylbenzamide is its small size, which makes it an attractive candidate for drug development and biological research. N-[4-iodo-2-(trifluoromethyl)phenyl]-2-methoxy-3-methylbenzamide is also relatively stable and can be easily synthesized in the laboratory. However, one of the limitations of N-[4-iodo-2-(trifluoromethyl)phenyl]-2-methoxy-3-methylbenzamide is its limited solubility in water, which can make it challenging to work with in certain experiments.

Future Directions

There are several future directions for research on N-[4-iodo-2-(trifluoromethyl)phenyl]-2-methoxy-3-methylbenzamide. One area of interest is in understanding the mechanism of action of N-[4-iodo-2-(trifluoromethyl)phenyl]-2-methoxy-3-methylbenzamide in more detail, including its interactions with specific enzymes and pathways. Another area of interest is in developing more potent and selective inhibitors of these enzymes, which may have greater therapeutic potential. Additionally, N-[4-iodo-2-(trifluoromethyl)phenyl]-2-methoxy-3-methylbenzamide may have applications in other areas of research, such as epigenetics and aging research.
Conclusion:
In conclusion, N-[4-iodo-2-(trifluoromethyl)phenyl]-2-methoxy-3-methylbenzamide is a small molecule that has gained significant attention in the field of scientific research. It has potential applications in various fields, including medicinal chemistry, drug discovery, and biological research. The synthesis of N-[4-iodo-2-(trifluoromethyl)phenyl]-2-methoxy-3-methylbenzamide is a complex process that requires expertise in organic chemistry and specialized equipment. N-[4-iodo-2-(trifluoromethyl)phenyl]-2-methoxy-3-methylbenzamide has been shown to have a range of biochemical and physiological effects, including anticancer, anti-inflammatory, and neuroprotective effects. While there are some limitations to working with N-[4-iodo-2-(trifluoromethyl)phenyl]-2-methoxy-3-methylbenzamide, it has several advantages that make it an attractive candidate for drug development and biological research. There are several future directions for research on N-[4-iodo-2-(trifluoromethyl)phenyl]-2-methoxy-3-methylbenzamide, including understanding its mechanism of action in more detail and developing more potent and selective inhibitors of specific enzymes and pathways.

Synthesis Methods

The synthesis of N-[4-iodo-2-(trifluoromethyl)phenyl]-2-methoxy-3-methylbenzamide involves several steps, starting with the reaction of 4-iodo-2-(trifluoromethyl)aniline with 2-bromo-3-methylbenzoic acid in the presence of a palladium catalyst. The resulting product is then subjected to a series of reactions, including methylation and amidation, to yield N-[4-iodo-2-(trifluoromethyl)phenyl]-2-methoxy-3-methylbenzamide. The synthesis of N-[4-iodo-2-(trifluoromethyl)phenyl]-2-methoxy-3-methylbenzamide is a complex process that requires expertise in organic chemistry and the use of specialized equipment.

Scientific Research Applications

N-[4-iodo-2-(trifluoromethyl)phenyl]-2-methoxy-3-methylbenzamide has been shown to have potential applications in various fields of scientific research. One of the primary areas of interest is in medicinal chemistry, where N-[4-iodo-2-(trifluoromethyl)phenyl]-2-methoxy-3-methylbenzamide has been investigated as a potential drug candidate for the treatment of various diseases, including cancer, inflammation, and neurodegenerative disorders. N-[4-iodo-2-(trifluoromethyl)phenyl]-2-methoxy-3-methylbenzamide has also been used in drug discovery research, where it has been used to screen and identify potential drug targets.

properties

Molecular Formula

C16H13F3INO2

Molecular Weight

435.18 g/mol

IUPAC Name

N-[4-iodo-2-(trifluoromethyl)phenyl]-2-methoxy-3-methylbenzamide

InChI

InChI=1S/C16H13F3INO2/c1-9-4-3-5-11(14(9)23-2)15(22)21-13-7-6-10(20)8-12(13)16(17,18)19/h3-8H,1-2H3,(H,21,22)

InChI Key

NPWIXTXEPWSFOR-UHFFFAOYSA-N

SMILES

CC1=CC=CC(=C1OC)C(=O)NC2=C(C=C(C=C2)I)C(F)(F)F

Canonical SMILES

CC1=C(C(=CC=C1)C(=O)NC2=C(C=C(C=C2)I)C(F)(F)F)OC

Origin of Product

United States

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